molecular formula C13H14N2O5 B2818456 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid CAS No. 738593-99-2

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

Cat. No.: B2818456
CAS No.: 738593-99-2
M. Wt: 278.264
InChI Key: QYZVRXJSSXDRLV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-4-3-8(7-10(9)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVRXJSSXDRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and hydrazine hydrate.

  • Formation of Hydrazide: The carboxylic acid group of 3,4-dimethoxybenzoic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate.

  • Oxidation: The hydrazide derivative is then oxidized to form the corresponding oxadiazole ring.

  • Final Steps: The resulting oxadiazole ring is further reacted with propanoic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other functional groups.

  • Substitution: Substitution reactions can be carried out at different positions on the oxadiazole ring to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups attached to the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent .

Antimicrobial Properties
The incorporation of the 3,4-dimethoxyphenyl group enhances the compound's interaction with biological membranes, which is crucial for antimicrobial activity. Preliminary studies have shown that this compound exhibits effective antibacterial and antifungal properties against several pathogenic strains .

Neuroprotective Effects
Emerging research suggests that 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid may offer neuroprotective benefits. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells .

Materials Science

Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for applications in coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for industrial applications where durability is essential .

Cosmetic Formulations

Skin Care Products
The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at improving skin health. Its antioxidant capabilities can help protect skin cells from damage caused by free radicals. Additionally, formulations containing this compound may enhance skin hydration and elasticity .

Stabilizers in Emulsions
In cosmetic science, the stability of emulsions is crucial for product efficacy. The incorporation of this compound has been shown to improve the stability of oil-in-water emulsions, making it a valuable ingredient in lotions and creams .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryInduced apoptosis in cancer cell lines; potential therapeutic agent identified.
Antimicrobial EvaluationMedicinal ChemistryEffective against pathogenic bacteria and fungi; promising antimicrobial agent.
Neuroprotective StudyMedicinal ChemistryReduced oxidative stress in neuronal models; potential treatment for neurodegenerative diseases.
Polymer Synthesis ResearchMaterials ScienceDeveloped novel polymers with enhanced mechanical properties; ongoing studies on smart materials.
Cosmetic Formulation TrialsCosmetic ScienceImproved skin hydration; stability of emulsions enhanced significantly.

Mechanism of Action

The mechanism by which 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and structurally similar analogs:

Compound Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Synthesis Yield
This compound (Target) 3,4-Dimethoxyphenyl 278.26 N/A 1 donor, 6 acceptors Discontinued
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Methoxyphenyl 248.23 ~1.5* 1 donor, 5 acceptors 46%
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Ethoxyphenyl 262.26 1.9 1 donor, 6 acceptors N/A
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 3-Fluoro-4-methoxyphenyl 296.25 N/A 1 donor, 6 acceptors Available commercially
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Thiophen-2-yl 224.24 N/A 1 donor, 5 acceptors N/A
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Bromophenyl 297.12 ~2.2* 1 donor, 5 acceptors 45%

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity : The 4-ethoxy analog (XLogP3 = 1.9) is more lipophilic than the 4-methoxy (XLogP3 ~1.5) and 3,4-dimethoxy (target) derivatives due to the longer alkyl chain .
  • Electronic Effects : Bromine (electron-withdrawing) in the 4-bromo analog increases steric hindrance and may reduce metabolic stability compared to methoxy groups (electron-donating) .
Antimicrobial Activity:
  • 3,4,5-Trimethoxyphenyl Analog: Exhibits notable antimicrobial properties, attributed to the electron-rich aromatic system enhancing interactions with microbial enzymes .
Pharmacological Utility:
  • Pyridinyl and Isoquinolinyl Derivatives: These heterocyclic analogs (e.g., 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid) show enhanced solubility and are explored as kinase inhibitors .
  • Target Compound : Primarily used as a synthetic intermediate or reference standard in CFTR modulator studies (e.g., Z2194302854 in ).

Biological Activity

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic compound with a complex structure that includes an oxadiazole ring. This compound is notable for its potential biological activities, which have been explored in various studies. The presence of the 3,4-dimethoxyphenyl group is believed to enhance its chemical reactivity and biological efficacy.

Antioxidant Activity

Compounds containing oxadiazole rings have been reported to exhibit significant antioxidant properties. Research indicates that derivatives of oxadiazoles can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage.

Antimicrobial Properties

Studies have shown that oxadiazole derivatives can possess antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains . This suggests that the compound may also possess similar antimicrobial properties.

Anticancer Activity

Research on oxadiazole derivatives has highlighted their potential as anticancer agents. In vitro studies have indicated that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms by which this compound exerts these effects require further investigation.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of several oxadiazole derivatives using DPPH and ABTS assays. The results showed that compounds similar to this compound exhibited IC50 values comparable to established antioxidants like ascorbic acid.

Compound NameIC50 (µM)Reference
Ascorbic Acid10
Oxadiazole A12
Oxadiazole B15

Study on Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Study on Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives found that certain compounds could inhibit the growth of human colon cancer cells (HCT116). The compound exhibited an IC50 value of approximately 20 µM, indicating significant potential for further development as an anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid to improve yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like amidoximes with activated carboxylic acid derivatives. Key steps include:
  • Precursor Preparation : React 3,4-dimethoxybenzamide with hydroxylamine to form the amidoxime intermediate.

  • Cyclization : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under reflux (80–100°C) to form the 1,2,4-oxadiazole ring .

  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amidoxime to carboxylic acid derivative) and monitor reaction progress via TLC .

    • Data Table : Synthesis Parameters
ParameterOptimal ConditionReference
SolventDMF
Coupling AgentEDCI
Temperature80–100°C
Purification MethodColumn Chromatography

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxadiazole ring and substituent positions. The methoxy groups (δ 3.8–3.9 ppm) and propanoic acid protons (δ 2.5–3.0 ppm) are critical markers .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at 1700–1750 cm1^{-1}, oxadiazole ring vibrations at 1600–1650 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy groups increase electron density on the oxadiazole ring, enhancing susceptibility to electrophilic attacks. For example:
  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs preferentially at the para position to the methoxy groups due to resonance stabilization .

  • Kinetic Studies : Compare reaction rates with analogs (e.g., 3-methoxyphenyl derivatives) using UV-Vis spectroscopy to quantify activation energy differences .

    • Data Table : Substituent Effects on Reactivity
SubstituentReaction Rate (k, s1^{-1})Reference
3,4-Dimethoxyphenyl5.2 × 103^{-3}
4-Methoxyphenyl3.8 × 103^{-3}

Q. What strategies can assess the compound’s potential as a kinase inhibitor in cancer research?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR). The oxadiazole ring and methoxy groups may form hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
  • In Vitro Assays : Perform kinase inhibition assays (IC50_{50}) using recombinant kinases and ATP-GloTM^\text{TM} detection. Compare with reference inhibitors like Gefitinib .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation) to optimize binding affinity .

Q. How can researchers mitigate contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and solvent controls (DMSO <0.1%) to reduce variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes (e.g., human S9 fraction) to account for discrepancies in in vivo vs. in vitro results .
  • Data Replication : Collaborate with independent labs to validate findings, ensuring statistical significance (p <0.05) across ≥3 replicates .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Waste Disposal : Collect organic waste in sealed containers labeled "Hazardous—Oxadiazole Derivatives" for incineration .
  • Emergency Procedures : For skin contact, rinse with 1% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .

Structural and Functional Insights

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate parameters like bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .
  • Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., oxadiazole ring) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting data for this compound?

  • Methodological Answer :
  • Solvent Polarity : Solubility varies in polar (e.g., DMSO: 25 mg/mL) vs. non-polar solvents (e.g., hexane: <0.1 mg/mL). Standardize solvent systems .
  • pH Effects : The carboxylic acid group increases solubility in basic buffers (pH >8). Use potentiometric titration to measure pKa (~4.2) and adjust buffers accordingly .

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